N'-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydrazide group, a nitrophenyl group, and a phenoxy group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate ester with hydrazine to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired compound. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group, using reagents such as halogens or nucleophiles.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide can be compared with similar compounds such as:
Phenoxy acetamide derivatives: These compounds share the phenoxy group and have similar applications in medicinal chemistry.
Hydrazide derivatives: Compounds with hydrazide groups are often used in drug development and organic synthesis.
Nitrophenyl derivatives: These compounds are known for their reactivity and are used in various chemical reactions.
The uniqueness of N’-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.
Properties
Molecular Formula |
C19H19N3O6 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O6/c1-3-6-13-7-4-5-8-17(13)28-12-18(23)21-20-11-14-9-15(27-2)10-16(19(14)24)22(25)26/h3-5,7-11,24H,1,6,12H2,2H3,(H,21,23)/b20-11+ |
InChI Key |
ZGPYWVRANFXITJ-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)COC2=CC=CC=C2CC=C |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)COC2=CC=CC=C2CC=C |
Origin of Product |
United States |
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